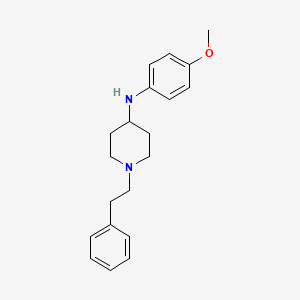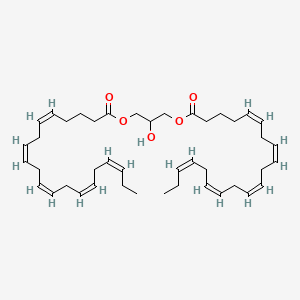![molecular formula C51H88O6 B3026213 (all-Z)-5,8,11,14,17-eicosapentaenoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester CAS No. 116198-40-4](/img/structure/B3026213.png)
(all-Z)-5,8,11,14,17-eicosapentaenoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester
説明
The compound seems to be a type of fatty acid ester. Fatty acid esters are typically derived from vegetable oils or animal fats. They are used in a variety of industries including food, cosmetics, and pharmaceuticals .
Chemical Reactions Analysis
Fatty acid esters can undergo a variety of chemical reactions. They can be hydrolyzed back into their constituent alcohols and fatty acids. They can also participate in transesterification reactions .科学的研究の応用
Cardiovascular Disease Risk Reduction
The role of purified eicosapentaenoic acid (EPA) ethyl ester in reducing cardiovascular disease risk has been a significant focus of scientific research. The Reduction of Cardiovascular Events with Icosapent Ethyl-Intervention Trial (REDUCE-IT) highlighted a 25% relative risk reduction in major cardiovascular events through the administration of icosapent ethyl, a derivative of EPA. This finding marks icosapent ethyl as a novel option to decrease cardiovascular risks among patients on maximal statin therapy (Wang et al., 2020).
Inflammatory and Aggregatory Processes
Eicosapentaenoic acid (EPA) has been identified for its anti-inflammatory and anti-aggregatory properties, contrasting with the pro-inflammatory and pro-aggregatory functions of arachidonic acid (AA). The EPA:AA ratio has emerged as a potential marker for chronic inflammation, where a lower ratio indicates higher inflammation levels. Epidemiological studies correlate a lower EPA:AA ratio with increased risks of various cardiovascular conditions. Clinical studies have demonstrated that increasing the EPA:AA ratio through purified EPA supplementation effectively prevents coronary artery disease and reduces cardiovascular event risks after percutaneous coronary intervention (Nelson & Raskin, 2019).
Hypertriglyceridemia Management
Icosapent ethyl, a high-purity EPA ethyl ester, has been approved for lowering triglyceride levels in patients with severe hypertriglyceridemia. Clinical trials have shown that icosapent ethyl can significantly reduce triglyceride levels without raising low-density lipoprotein cholesterol (LDL-C), thereby presenting a well-tolerated treatment option for severe hypertriglyceridemia (Kim & McCormack, 2014).
Metabolic Disorders
Omega-3 polyunsaturated fatty acids (PUFAs), including EPA, play a vital role in treating metabolic disorders. They are metabolized into bioactive lipids with potent anti-inflammatory effects. These metabolites directly impact various cells like pancreatic β cells, hepatocytes, adipocytes, skeletal muscle cells, and endothelial cells, highlighting the importance of omega-3 PUFA-derived metabolites in addressing diabetes, non-alcoholic fatty liver disease, adipose tissue dysfunction, and atherosclerosis (Duan et al., 2021).
Nutritional and Health Benefits
The nutritional and health benefits of omega-3 ethyl esters, including EPA and DHA, have been extensively reviewed. These compounds exert various positive actions against atherosclerosis and its complications, such as reducing serum triglycerides, inhibiting platelet aggregability, and improving endothelial function. Notably, they have shown reductions in clinical endpoints like sudden cardiac death or major adverse cardiac events, underscoring their value in cardiovascular prevention and treatment (Schacky, 2006).
将来の方向性
作用機序
Target of Action
Similar compounds often interact with lipid metabolism pathways and cellular membranes .
Mode of Action
It’s likely that it interacts with its targets through a combination of covalent and non-covalent interactions .
Biochemical Pathways
Given its structure, it may be involved in lipid metabolism and signal transduction pathways .
Pharmacokinetics
Similar compounds are often absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
It’s likely that it alters the function of its target proteins, leading to changes in cellular behavior .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound .
特性
IUPAC Name |
2,3-di(tetradecanoyloxy)propyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H88O6/c1-4-7-10-13-16-19-22-23-24-25-26-27-30-32-35-38-41-44-50(53)56-47-48(57-51(54)45-42-39-36-33-29-21-18-15-12-9-6-3)46-55-49(52)43-40-37-34-31-28-20-17-14-11-8-5-2/h7,10,16,19,23-24,26-27,32,35,48H,4-6,8-9,11-15,17-18,20-22,25,28-31,33-34,36-47H2,1-3H3/b10-7-,19-16-,24-23-,27-26-,35-32- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZKEWCRXPFBME-PUULZFANSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCC=CCC=CCC=CCC=CCC=CCC)OC(=O)CCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)OC(=O)CCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H88O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
797.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(all-Z)-5,8,11,14,17-eicosapentaenoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[[1-(4-cyanobutyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine, methyl ester](/img/structure/B3026131.png)

![Hexadecanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026135.png)
![Octadecanoic acid, 2,3-bis[(1-oxodecyl)oxy]propyl ester](/img/structure/B3026137.png)

![eicosanoic acid, 2-hydroxy-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026139.png)
![[1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (E)-octadec-9-enoate](/img/structure/B3026140.png)
![(9Z)-9-octadecenoic acid, 1,1'-[2-[(1-oxoheptadecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026141.png)

![3-[2-[di(methyl-d3)amino]ethyl]-N-methyl-1H-indole-5-methanesulfonamide, butanedioic acid (2:1)](/img/structure/B3026145.png)
![TG(18:1(9Z)/14:0/18:1(9Z))[iso3]](/img/structure/B3026147.png)
![(2S,3R,4E)-2-amino-13-[3-(4-pentyn-1-yl)-3H-diazirin-3-yl]-4-tridecene-1,3-diol](/img/structure/B3026149.png)

![(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-((R)-5-(benzyloxy)-5-oxopentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triyl tris(2-((S)-2-amino-3-methylbutanamido)acetate)](/img/structure/B3026152.png)